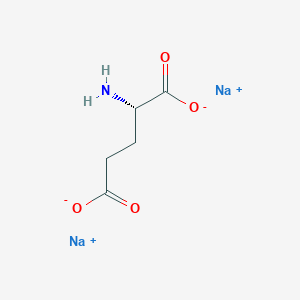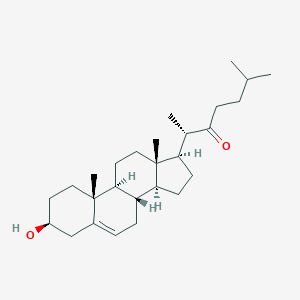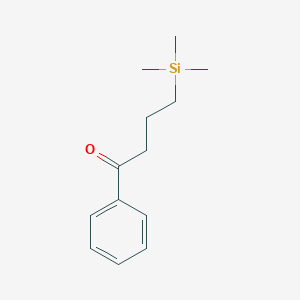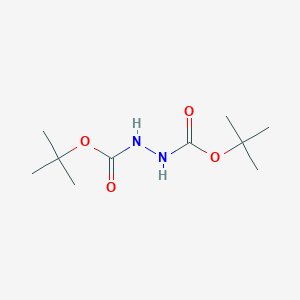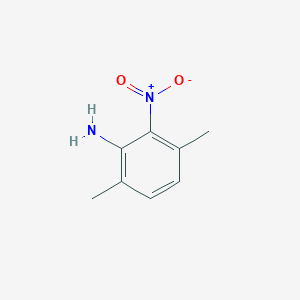
3,6-Dimethyl-2-nitroaniline
Vue d'ensemble
Description
3,6-Dimethyl-2-nitroaniline is a chemical compound that is structurally related to nitroaniline derivatives. These compounds are characterized by the presence of nitro groups attached to an aniline ring, which is a six-membered benzene ring with an attached amine (NH2) group. The specific structure of 3,6-dimethyl-2-nitroaniline includes two methyl groups and a nitro group on the aniline ring. While the provided papers do not directly discuss 3,6-dimethyl-2-nitroaniline, they provide insights into the behavior of similar nitroaniline compounds, which can be extrapolated to understand the properties and reactions of 3,6-dimethyl-2-nitroaniline.
Synthesis Analysis
The synthesis of nitroaniline derivatives typically involves nitration reactions where a nitro group is introduced into an aniline precursor. Although the provided papers do not detail the synthesis of 3,6-dimethyl-2-nitroaniline, similar compounds are often synthesized through electrophilic aromatic substitution reactions where the nitro group is added to the aromatic ring. The presence of methyl groups can influence the reactivity and orientation of the nitration process.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives is crucial in determining their physical and chemical properties. The first paper discusses the tendency of 2-nitroanilines to form centrosymmetric dimers in the crystalline phase, which is facilitated by intramolecular hydrogen bonding . This information suggests that 3,6-dimethyl-2-nitroaniline may also exhibit similar dimerization behavior due to the presence of the nitro group and the potential for hydrogen bonding.
Chemical Reactions Analysis
Nitroaniline derivatives participate in various chemical reactions, primarily due to the reactivity of the nitro group and the amine group. The first paper does not provide specific reactions for 3,6-dimethyl-2-nitroaniline but indicates that hydrogen bonding plays a significant role in the interactions of these molecules . This could imply that 3,6-dimethyl-2-nitroaniline may undergo reactions that are influenced by the formation of hydrogen bonds, such as nucleophilic substitution or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. The second paper provides insights into the structure of N,N-dimethyl-4-nitroaniline derivatives, which can be used to infer the properties of 3,6-dimethyl-2-nitroaniline . The presence of substituents on the aniline ring, such as methyl groups, can affect the planarity of the molecule and its electronic distribution, which in turn can influence properties like melting point, solubility, and reactivity. The topological analysis of electron density distribution in these compounds can also provide information on the resonance forms and molecular hyperpolarizabilities, which are relevant for applications in non-linear optical materials .
Applications De Recherche Scientifique
Crystallographic Studies
The geometry of N,N-dimethyl-4-nitroaniline and its derivatives has been analyzed to provide structural evidence against the classical concept of through-resonance, which challenges the quinoid structure with full charge transfer from the amine to the nitro group. This study offers insights into molecular interactions and structural dynamics in nitroaniline derivatives, including 3,6-dimethyl-2-nitroaniline (Krygowski & Maurin, 1989).
Solid-State NMR Spectroscopy
High-resolution solid-state 13 C NMR spectra of 2,6-dimethyl-3-nitroaniline and other compounds were analyzed, revealing characteristic line broadening and asymmetric doublet patterns due to 14 N quadrupole effects. This study advances our understanding of the structural properties of nitroaniline compounds in the solid state (Naito, Ganapathy, & McDowell, 1982).
Synthesis and Characterization
2-methyl-6-nitroaniline was synthesized using o-nitroaniline, and its structure was characterized using various techniques. This research contributes to the development and understanding of synthetic processes for nitroaniline compounds (Zhou, 2013).
Piezoelectric and Optical Properties
N,N-dimethyl-4-nitroaniline nanocrystals in poly-L-lactic acid electrospun fibers were found to exhibit high piezoelectric output and blue fluorescence. This discovery has potential applications in energy harvesting and solid-state emitters (Baptista et al., 2022).
Chemical Reactions and Synthesis
Studies on the reaction of nitroanilines with dimethyl sulfoxide in the presence of a strong base provided insights into regiospecific acylation processes. This research is significant for understanding and optimizing chemical reactions involving nitroaniline compounds (Kawakami & Suzuki, 2000).
Crystal Structure and Molecular Interactions
Research on the crystal structure and molecular interactions of various nitroaniline compounds, including 2,4,6-trinitroaniline, highlighted the formation of centrosymmetric dimers and the nature of bonding interactions. This contributes to our understanding of molecular assembly in crystalline phases (Fedyanin & Lyssenko, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3,6-dimethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEMKIFSRKILHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401039 | |
| Record name | 3,6-dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-2-nitroaniline | |
CAS RN |
15540-85-9 | |
| Record name | 3,6-dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




